molecular formula C16H12FN3O3S B15208467 4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide CAS No. 676233-44-6

4-[5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzene-1-sulfonamide

Cat. No.: B15208467
CAS No.: 676233-44-6
M. Wt: 345.3 g/mol
InChI Key: KYHCYQHPAFPGSE-UHFFFAOYSA-N
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Description

4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and a formyl group, along with a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and formyl groups. The benzenesulfonamide moiety is then attached through sulfonation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often focus on minimizing waste and optimizing the use of reagents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(4-Bromophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-(5-(4-Chlorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide
  • 4-(5-(4-Methylphenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

4-(5-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl)benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions compared to its bromine, chlorine, or methyl analogs .

Properties

CAS No.

676233-44-6

Molecular Formula

C16H12FN3O3S

Molecular Weight

345.3 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-4-formylpyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H12FN3O3S/c17-13-3-1-11(2-4-13)16-12(10-21)9-19-20(16)14-5-7-15(8-6-14)24(18,22)23/h1-10H,(H2,18,22,23)

InChI Key

KYHCYQHPAFPGSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2C3=CC=C(C=C3)S(=O)(=O)N)C=O)F

Origin of Product

United States

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